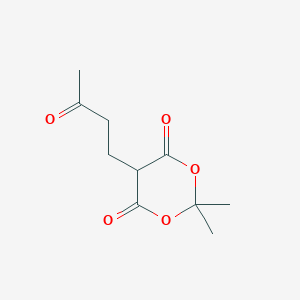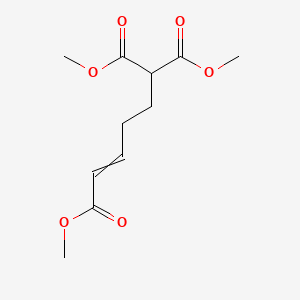
Trimethyl pent-4-ene-1,1,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl pent-4-ene-1,1,5-tricarboxylate is an organic compound characterized by its unique structure, which includes a pentene backbone with three carboxylate groups and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl pent-4-ene-1,1,5-tricarboxylate typically involves the esterification of pent-4-ene-1,1,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl pent-4-ene-1,1,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the pentene backbone can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl pent-4-ene-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of trimethyl pent-4-ene-1,1,5-tricarboxylate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl 1,3,5-benzenetricarboxylate
- Trimethyl 1,2,4-benzenetricarboxylate
- Trimethyl 1,2,3-benzenetricarboxylate
Uniqueness
Trimethyl pent-4-ene-1,1,5-tricarboxylate is unique due to its pentene backbone, which provides different reactivity compared to aromatic tricarboxylates. The presence of the double bond allows for additional reactions such as epoxidation and dihydroxylation, which are not possible with aromatic compounds.
Eigenschaften
CAS-Nummer |
93279-42-6 |
|---|---|
Molekularformel |
C11H16O6 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
trimethyl pent-4-ene-1,1,5-tricarboxylate |
InChI |
InChI=1S/C11H16O6/c1-15-9(12)7-5-4-6-8(10(13)16-2)11(14)17-3/h5,7-8H,4,6H2,1-3H3 |
InChI-Schlüssel |
DUDGHPFQEJXTEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
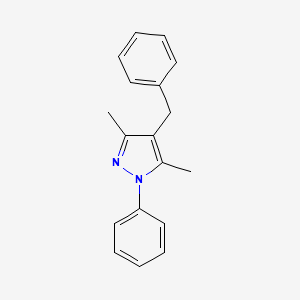

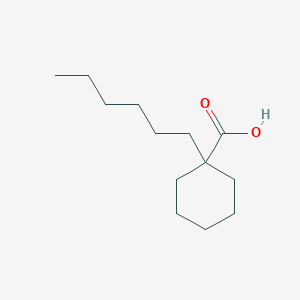


![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)

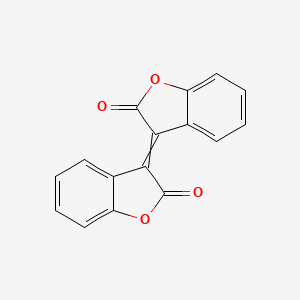
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

